molecular formula C26H25N3O5 B4058320 1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide

1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B4058320
M. Wt: 459.5 g/mol
InChI Key: ZXKZYHXXQXUFCX-UHFFFAOYSA-N
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Description

1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the piperidine ring, followed by the introduction of the nitrobenzoyl and phenylmethoxyphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include piperidine, 4-nitrobenzoyl chloride, and 4-phenylmethoxyphenylamine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to increase efficiency and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The phenylmethoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrobenzoyl)piperidine-4-carboxamide: Lacks the phenylmethoxyphenyl group.

    N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide: Lacks the nitrobenzoyl group.

    1-(4-nitrobenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both the nitrobenzoyl and phenylmethoxyphenyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-nitrobenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c30-25(27-22-8-12-24(13-9-22)34-18-19-4-2-1-3-5-19)20-14-16-28(17-15-20)26(31)21-6-10-23(11-7-21)29(32)33/h1-13,20H,14-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZYHXXQXUFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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